One-pot, four-component synthesis: A highly efficient synthesis method involves reacting cyclobutanone, dibenzylamine, and (isocyanoimino)triphenylphosphorane in the presence of 3-methylbenzoic acid at room temperature under neutral conditions. This method provides high yields of N,N-dibenzyl-N-{1-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine, a derivative of N,N-dibenzyl-3-methylbenzamide. []
Coupling reaction: Another method involves synthesizing ethyl p-methoxyphenyl-N,N-dibenzyl-tyrosine ester by coupling ethyl N,N-dibenzyltyrosine ester with p-bromophenyl methyl ether. Optimal reaction conditions involve heating at 100°C for 8 hours in dimethylformamide solvent, using potassium phosphate, copper sulfate pentahydrate, and 2-(dimethylamino)acetic acid hydrochloride as catalysts. []
Crystal structure: X-ray crystallography studies on similar compounds, such as N,N'-dibenzyl-N-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphoranyl)-thiourea, reveal key structural features applicable to N,N-dibenzyl-3-methylbenzamide. The thiourea moiety in this analog is planar, and the sulfur and phosphorus atoms adopt an antiperiplanar arrangement around the C-N bond. An intramolecular N-H…O=P hydrogen bond stabilizes the molecule. []
Conformation: Studies on related compounds like N,N′-dibenzyl-4,13-diaza-18-crown-6 demonstrate the influence of intramolecular C–H⋯π interactions on molecular conformation. These interactions occur between phenyl substituents and macrocyclic methylene protons, impacting the overall shape of the molecule. This insight is valuable for understanding the structural features and potential binding properties of N,N-dibenzyl-3-methylbenzamide. []
Metal-organic framework (MOF) synthesis: Research suggests that DEET can act as a solvent and a phase-directing agent in MOF synthesis. [] This finding opens possibilities for exploring N,N-dibenzyl-3-methylbenzamide's potential in developing novel MOFs.
Building block for BACE1 inhibitors: A study highlights the synthesis of N,N-dibenzyl-protected aminoalkyl hydroxyethylamines using a diastereoselective approach. These molecules serve as key building blocks for developing hydroxyethylamine-based inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. [] This finding suggests potential applications of N,N-dibenzyl-3-methylbenzamide derivatives in medicinal chemistry.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4